ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
CAS No.: 1250392-59-6
Cat. No.: VC3375297
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250392-59-6 |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine |
| Standard InChI | InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3 |
| Standard InChI Key | VRERQMQDZNRSQA-UHFFFAOYSA-N |
| SMILES | CCNC(C1=CN=CC=C1)C2=NC=CN2C |
| Canonical SMILES | CCNC(C1=CN=CC=C1)C2=NC=CN2C |
Introduction
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex organic compound featuring an imidazole ring, a pyridine ring, and an ethylamine group. This unique structure confers distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12H16N4, and its molecular weight is approximately 216.28 g/mol .
Synthesis Methods
The synthesis of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often involve reactions such as nucleophilic substitution, condensation, or coupling reactions.
Biological Activity and Applications
Compounds with imidazole and pyridine rings are known for their diverse biological effects, including antimicrobial, antifungal, and anticancer activities. Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine may exhibit similar properties due to its structural components. Its potential applications include:
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development for various diseases |
| Pharmacology | Studies on biological targets and interactions |
| Biotechnology | Research into biological processes and pathways |
Interaction Studies
Interaction studies involving ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine focus on its binding affinities and effects on biological targets. Techniques such as molecular docking, spectroscopy, and biochemical assays are commonly used to elucidate its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Ethyl-2-methylimidazole | Contains an imidazole ring | Simpler structure; less biological diversity |
| Clotrimazole | Imidazole derivative | Antifungal properties; broader pharmacological use |
| Miconazole | Another imidazole derivative | Antifungal; interacts differently with enzymes |
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